methyl 4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]benzoate
Overview
Description
Methyl 4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]benzoate is a complex organic compound with a molecular formula of C17H15IN2O4. This compound contains a variety of functional groups, including an ester, a hydrazone, and an ether, making it a versatile molecule in organic synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]benzoate typically involves multiple steps:
Formation of the Iodophenoxy Acetyl Intermediate: This step involves the reaction of 4-iodophenol with acetic anhydride to form 4-iodophenoxyacetic acid.
Hydrazone Formation: The 4-iodophenoxyacetic acid is then reacted with hydrazine hydrate to form the hydrazone intermediate.
Esterification: The final step involves the reaction of the hydrazone intermediate with methyl 4-formylbenzoate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]benzoate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The iodine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialized materials and compounds.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]benzoate
- Methyl 4-[(E)-[[2-(3-bromophenoxy)acetyl]hydrazinylidene]methyl]benzoate
Uniqueness
Methyl 4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]benzoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its brominated analogs .
Properties
IUPAC Name |
methyl 4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O4/c1-23-17(22)13-4-2-12(3-5-13)10-19-20-16(21)11-24-15-8-6-14(18)7-9-15/h2-10H,11H2,1H3,(H,20,21)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXZEAFDJKWGBP-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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